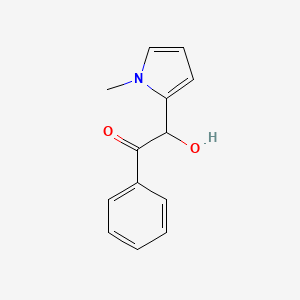
2,4-Dimethyl-7-phenylhept-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-7-phenylhept-6-en-3-one is an organic compound characterized by its unique structure, which includes a heptane backbone with dimethyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-phenylhept-6-en-3-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 2,4-dimethylpentanal and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as zinc ferrite nanocatalysts can be employed to enhance the reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-7-phenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-7-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-7-phenylhept-6-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-7-phenylheptane: Lacks the enone functionality, making it less reactive in certain chemical reactions.
2,4-Dimethyl-7-phenylhept-6-en-2-one: Similar structure but with a different position of the carbonyl group, leading to different reactivity and applications.
Uniqueness: Its ability to undergo Michael addition reactions and participate in various chemical transformations makes it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
821770-38-1 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2,4-dimethyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(2)15(16)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-13H,8H2,1-3H3 |
InChI-Schlüssel |
UOCSANIZVAUXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


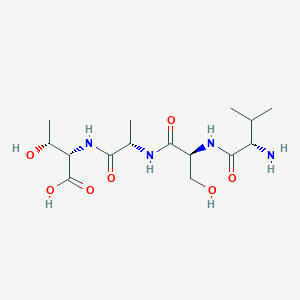
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
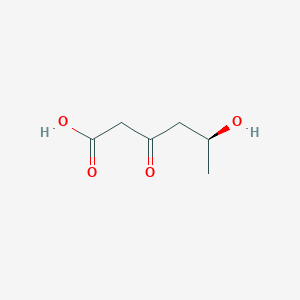
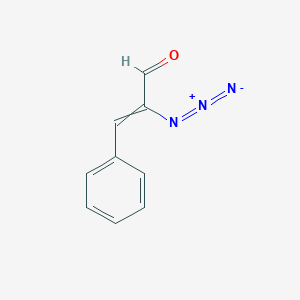
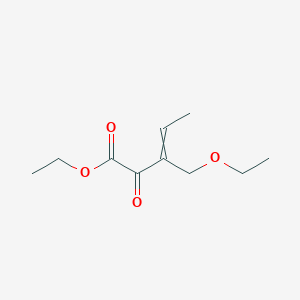
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)

![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
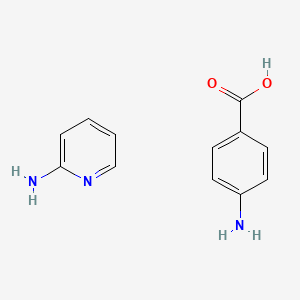


![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
